molecular formula C10H16N2O4 B13480333 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid

Cat. No.: B13480333
M. Wt: 228.24 g/mol
InChI Key: MZPUUERUYXTGPV-UHFFFAOYSA-N
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Description

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is a compound that combines the structural features of pyrrole and butanamine with oxalic acid Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, while butanamine is an aliphatic amine Oxalic acid is a dicarboxylic acid known for its strong acidic properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.

    Reductive Amination: Aldehydes and ketones can be converted into primary, secondary, and tertiary amines using reductive amination.

Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidines, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid involves its interaction with molecular targets and pathways in biological systems. The pyrrole ring can participate in various biochemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is unique due to its combination of pyrrole and butanamine structures with oxalic acid. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

oxalic acid;1-(1H-pyrrol-3-yl)butan-2-amine

InChI

InChI=1S/C8H14N2.C2H2O4/c1-2-8(9)5-7-3-4-10-6-7;3-1(4)2(5)6/h3-4,6,8,10H,2,5,9H2,1H3;(H,3,4)(H,5,6)

InChI Key

MZPUUERUYXTGPV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CNC=C1)N.C(=O)(C(=O)O)O

Origin of Product

United States

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